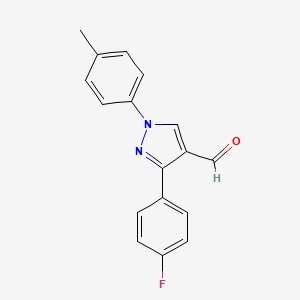

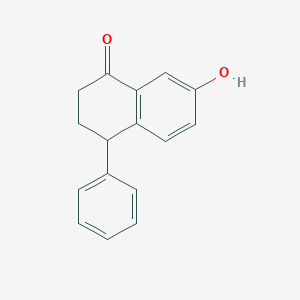

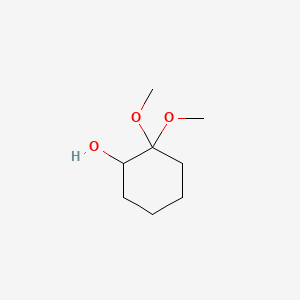

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is structurally related to naphthalene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, involves a multi-step process starting from 7-methoxy tetralone. This process includes a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . Although the target compound is not identical, the methods described could potentially be adapted for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,4-dihydronaphthalenes, which are closely related to the compound of interest, can be synthesized using platinum-catalyzed intramolecular hydroarylation . This method allows for the introduction of various functional groups, which could be relevant for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, suggesting that the compound may have a complex structure amenable to modifications.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that platinum-catalyzed reactions are crucial for the formation of the naphthalene core . These reactions are highly selective and can be used to introduce different substituents onto the naphthalene framework. This information could be extrapolated to the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, where similar catalytic conditions might be employed to construct the phenyl and hydroxy substituents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, the properties of similar compounds can be inferred. For instance, the presence of hydroxy groups typically affects the solubility and potential for hydrogen bonding . The phenyl group may contribute to the compound's aromaticity and stability. The dihydronaphthalene core is likely to impact the compound's reactivity and electronic properties, which could be explored through experimental studies.

科学的研究の応用

Chemical Synthesis and Characterization

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one has been involved in various chemical synthesis processes. For instance, its racemic and optical isomers were synthesized and studied using optical rotatory dispersion (ORD) spectrometry. These compounds have been further derivatized for specific applications, such as in the immunization of sheep against clover disease (Loder et al., 1978).

Biological Activity Evaluation

The compound and its derivatives have been evaluated for various biological activities. For example, azole-substituted 3,4-dihydronaphthalenes were synthesized and tested as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase, an enzyme involved in steroidogenesis (Zhuang & Hartmann, 1999). Additionally, Schiff base derivatives of this compound have been synthesized and characterized, showing significant antibacterial and antiproliferative activities (Osowole, 2012).

Chemical Structure Analysis

Studies have also focused on the compound's chemical structure and its modifications. For instance, research has been conducted on the base-catalyzed rearrangements of bicyclic δ-hydroxy-αβ-enones, including variants of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, to understand the reaction mechanisms and structural changes (Ramani et al., 1972).

Cytoprotective Effects

In a more biological context, certain derivatives of this compound were isolated from plants and studied for their cytoprotective effects against oxidative damage in liver cells. These studies provide insights into potential therapeutic applications of these compounds (Kil et al., 2018).

Synthetic Applications

The compound has also been used in the synthesis of novel chemical structures. For example, it has been used in Michael condensation reactions for the targeted synthesis of O-heterocyclic hybrid systems, highlighting its versatility in organic synthesis (Kanevskaya et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

将来の方向性

This involves discussing potential future research directions, such as new synthetic methods, applications, etc.

特性

IUPAC Name |

7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHCACIVDBWLHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387799 |

Source

|

| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

432538-73-3 |

Source

|

| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

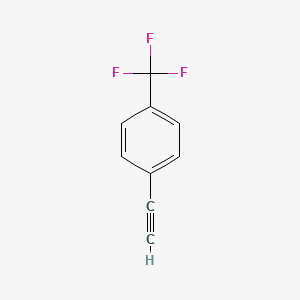

![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)